![molecular formula C11H11NS B1400093 2-Methyl-5-(thiophen-3-yl)aniline CAS No. 1485346-11-9](/img/structure/B1400093.png)
2-Methyl-5-(thiophen-3-yl)aniline
Overview
Description
“2-Methyl-5-(thiophen-3-yl)aniline” is a chemical compound with the molecular formula C11H11NS . It is a derivative of aniline where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Methyl-5-(thiophen-3-yl)aniline”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(thiophen-3-yl)aniline” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring made up of four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “2-Methyl-5-(thiophen-3-yl)aniline”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier . These reactions can lead to the formation of new compounds with potential biological activity .Scientific Research Applications
Synthesis of Advanced Materials
Thiophene derivatives, including compounds like “2-Methyl-5-(thiophen-3-yl)aniline”, are often used in the synthesis of advanced materials. For instance, they can be used to create composite materials with specific properties, such as a Pd(I)–poly [4-(thiophen-3yl)-aniline] composite material developed through in situ polymerization .
Biological Activity Studies
Thiophene-based analogs are a growing interest for scientists due to their potential as biologically active compounds. They are crucial for medicinal chemists aiming to develop advanced compounds with diverse biological effects .
Medicinal Chemistry
Compounds containing the thiophene nucleus have shown various activities in medicinal applications. For example, certain thiophene derivatives act as anti-inflammatory agents or serotonin antagonists, which can be used in the treatment of conditions like Alzheimer’s disease .
Multicomponent Synthesis Approaches
Acetylenic esters, which are precursors for constructing the thiophene ring, can be synthesized through multicomponent approaches using thiophene derivatives. This method allows for the creation of complex molecules for various applications .
Future Directions
The future directions for “2-Methyl-5-(thiophen-3-yl)aniline” could involve further exploration of its potential biological activities and applications in various fields. Given the wide range of properties exhibited by thiophene derivatives, “2-Methyl-5-(thiophen-3-yl)aniline” could be a promising candidate for the development of new pharmaceuticals, organic semiconductors, and other materials .
Mechanism of Action
- However, considering its structural similarity to other thiophene derivatives, it may impact pathways related to inflammation, cell proliferation, or signal transduction .
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Scientists continue to explore its potential applications in medicinal chemistry and material science . If you have any more questions or need additional information, feel free to ask! 😊
properties
IUPAC Name |
2-methyl-5-thiophen-3-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVATVXHLOSOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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